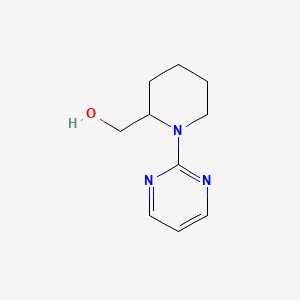

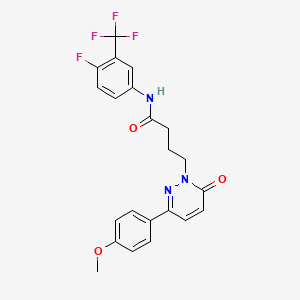

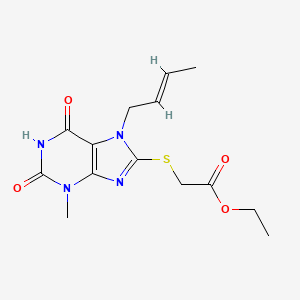

(1-(Pyrimidin-2-yl)piperidin-2-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of piperidine derivatives typically involves condensation reactions. For instance, the synthesis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol involves the condensation of piperidin-4-yl]-diphenyl-methanol with p-chlorobenzene sulfonylchloride using methylene dichloride as a solvent and triethylamine as a base . Similar synthetic strategies are employed for other derivatives, as seen in the synthesis of 1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol and [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol .

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of piperidine derivatives. The crystallographic data reveal that these compounds often crystallize in monoclinic space groups with the piperidine ring adopting a chair conformation . The geometry around the sulfur atom in sulfonyl-substituted derivatives is typically distorted tetrahedral .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be inferred from their molecular structure. For example, the presence of hydrogen bond donors and acceptors, such as OH and SO2 groups, suggests that these compounds can form hydrogen bonds, which can affect their solubility and boiling points . The chair conformation of the piperidine ring is a stable configuration that can influence the compound's reactivity and interaction with biological targets.

Aplicaciones Científicas De Investigación

Metabolism and Pharmacokinetics

The metabolism and excretion pathways of related dipeptidyl peptidase IV inhibitors, which share structural motifs with "(1-(Pyrimidin-2-yl)piperidin-2-yl)methanol," have been studied in rats, dogs, and humans. These compounds are absorbed rapidly, with the majority of the administered dose recovered from urine and feces. Metabolic pathways include hydroxylation, amide hydrolysis, N-dealkylation, and conjugation processes, indicating a complex biotransformation that involves cytochrome P450 isoforms CYP2D6 and CYP3A4 (Sharma et al., 2012).

Synthesis and Characterization

Novel synthesis methods have been developed for pyrimidine derivatives, including a three-component synthesis process that highlights the versatility of these compounds in organic synthesis. This process utilizes malononitrile, 4-methoxybenzaldehyde, and piperidine as starting materials, indicating the potential for creating diverse molecular structures with significant pharmacological activities (Feng, 2011).

Pharmaceutical Applications

Several studies have focused on developing and characterizing compounds with potential pharmaceutical applications. For instance, related compounds have been evaluated as anticonvulsant drug candidates, highlighting their relevance in treating neurological disorders. The development of robust analytical methods for these compounds underscores their potential in drug development and the importance of quality control in their manufacturing process (Severina et al., 2021).

Crystal Structure Analysis

Crystal structure analyses of related compounds have been conducted to understand their molecular conformations and interactions. For example, the structure of risperidone N-oxide hydrogen peroxide methanol solvate was determined, revealing insights into the conformation of the piperidine ring and the stabilization of crystal packing through hydrogen bonding (Ravikumar et al., 2005).

Catalytic Applications

Research into the catalytic applications of related compounds has shown that piperidine derivatives can be used in the N-alkylation of amines with primary alcohols, showcasing the utility of these compounds in synthetic chemistry and potential industrial applications (Kamiguchi et al., 2007).

Safety and Hazards

Direcciones Futuras

Piperidine derivatives, including “(1-(Pyrimidin-2-yl)piperidin-2-yl)methanol”, are considered important synthetic fragments for designing drugs and have been the subject of extensive research . They have been found in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mecanismo De Acción

Target of Action

The primary targets of (1-(Pyrimidin-2-yl)piperidin-2-yl)methanol are currently unknown. The compound belongs to the piperidine class of compounds, which are known to interact with a wide range of biological targets . .

Mode of Action

Piperidine derivatives are known to interact with their targets through a variety of mechanisms, including hydrogen bonding and hydrophobic interactions . The specific interactions of this compound with its targets would depend on the chemical structure of the targets and the environment in which the interactions occur.

Biochemical Pathways

Piperidine derivatives can affect a wide range of biochemical pathways depending on their specific targets

Propiedades

IUPAC Name |

(1-pyrimidin-2-ylpiperidin-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c14-8-9-4-1-2-7-13(9)10-11-5-3-6-12-10/h3,5-6,9,14H,1-2,4,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQSRLEYHPCRRSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CO)C2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,5-Dimethylphenyl)-4-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperazine](/img/structure/B3008796.png)

![1-(1-(4-fluorophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide](/img/structure/B3008802.png)

![2-[3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B3008803.png)

![1,2-Dihydronaphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B3008810.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B3008818.png)